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Potassium (1-naphthalene)trifluoroborate

Cat. No.: B066932
CAS No.: 166328-07-0
M. Wt: 234.07 g/mol
InChI Key: SBEPDIKXYGSGJL-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Organoboron Reagents in Organic Synthesis

The story of organoboron chemistry in modern synthesis is largely a story of increasing stability, broader functional group tolerance, and enhanced reactivity. chemrxiv.org

The pioneering work of Herbert C. Brown in the mid-20th century on hydroboration reactions laid the foundation for the widespread use of organoboranes in organic synthesis. chemrxiv.orgacs.org This work made a vast array of organoboron compounds readily accessible. However, it was the development of the Suzuki-Miyaura cross-coupling reaction in the late 1970s that truly brought organoboron reagents to the forefront of synthetic chemistry. chemrxiv.orgresearchgate.netsigmaaldrich.comnih.gov This palladium-catalyzed reaction initially utilized boronic acids and their corresponding esters as nucleophilic partners to form new carbon-carbon bonds with exceptional reliability and functional group compatibility. sigmaaldrich.comresearchgate.netnih.gov

Despite their immense utility, boronic acids are not without their drawbacks. They can be challenging to purify, may have uncertain stoichiometry due to their propensity to form cyclic trimeric anhydrides (boroxines), and can be prone to decomposition and protodeboronation under certain conditions. researchgate.netdntb.gov.ua Boronic esters, while generally more stable than boronic acids, can still be susceptible to hydrolysis. researchgate.net

In the quest for more robust and user-friendly organoboron reagents, potassium organotrifluoroborate salts emerged as a superior alternative. researchgate.net First reported in the 1960s, their synthetic potential was significantly expanded upon by the work of Vedejs and others. researchgate.netclearsynth.com These salts are typically synthesized by the reaction of boronic acids with potassium bifluoride (KHF₂). scbt.comresearchgate.net

Organotrifluoroborates offer several distinct advantages over their predecessors:

Enhanced Stability: They are generally crystalline, free-flowing solids that are stable to air and moisture, allowing for indefinite storage on the benchtop. chemicalbook.comnih.gov

Monomeric Nature: Unlike boronic acids, organotrifluoroborates exist as well-defined monomers, which facilitates precise stoichiometric control in reactions.

Improved Reactivity: In many cases, they exhibit enhanced reactivity and provide cleaner reactions in cross-coupling processes.

Functional Group Tolerance: The tetracoordinate nature of the boron atom in organotrifluoroborates renders them less Lewis acidic and more resistant to a variety of reaction conditions, thereby expanding their compatibility with a wide range of functional groups. nih.gov

PropertyBoronic AcidsBoronic EstersOrganotrifluoroborate Salts
Stability Variable, prone to dehydration to boroxinesGenerally stable, but can be hydrolytically sensitiveHigh, typically air- and moisture-stable crystalline solids
Handling Can be difficult to purify and weigh accuratelyGenerally straightforwardEasy to handle and weigh accurately
Structure Can exist as monomers or cyclic trimers (boroxines)MonomericStrictly monomeric
Reactivity in Cross-Coupling Widely used, but can undergo side reactionsEffective, but reactivity can be modulated by the diolOften show enhanced reactivity and cleaner conversions

Significance of Potassium (1-naphthalene)trifluoroborate in the Organotrifluoroborate Class

Within the diverse family of organotrifluoroborates, this compound stands out as a valuable building block for the introduction of the naphthyl moiety, a common substructure in pharmaceuticals, agrochemicals, and materials science. Its chemical formula is C₁₀H₇BF₃K, and it has a molecular weight of 234.1 g/mol . researchgate.net This compound is a white, crystalline solid with a melting point above 300 °C. researchgate.net

The synthesis of this compound is straightforward, typically involving the treatment of 1-naphthaleneboronic acid with a saturated aqueous solution of potassium bifluoride (KHF₂) in methanol. researchgate.net This simple and efficient preparation makes it a readily accessible reagent for a variety of synthetic applications.

One of the key areas where this compound has demonstrated its utility is in the synthesis of complex, nitrogen-containing heterocyclic systems. For example, it has been employed as a crucial coupling partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct functionalized 2,1-borazaronaphthalenes, which are isosteres of naphthalene (B1677914) with potential applications in medicinal chemistry and materials science. The stability and reactivity of the 1-naphthalene trifluoroborate allow for its efficient coupling with brominated borazaronaphthalene cores, enabling the creation of a library of novel compounds with significant molecular complexity.

Overview of Key Research Areas for Organotrifluoroborates

The favorable properties of organotrifluoroborates have led to their widespread adoption in several key areas of modern organic synthesis.

The Suzuki-Miyaura cross-coupling reaction remains the most prominent application of organotrifluoroborates. researchgate.netresearchgate.net They serve as excellent nucleophilic partners for a wide range of electrophiles, including aryl, heteroaryl, and alkenyl halides and triflates. The use of this compound in palladium-catalyzed cross-couplings has been shown to proceed in high yields under mild conditions, often with low catalyst loadings. These reactions typically employ a palladium catalyst, a base, and are often carried out in a mixture of organic solvents and water. The mechanism is believed to involve the in-situ hydrolysis of the trifluoroborate to the corresponding boronic acid, which then participates in the catalytic cycle. scbt.com

Reaction TypeDescriptionKey Features
Suzuki-Miyaura Coupling Palladium-catalyzed cross-coupling between an organoboron reagent and an organohalide.High functional group tolerance, stereospecificity, and generally mild reaction conditions.
Rhodium-Catalyzed Additions Addition of organotrifluoroborates to α,β-unsaturated carbonyl compounds and other electrophiles.Provides a method for the formation of carbon-carbon bonds in a conjugate addition fashion.
Chan-Lam Coupling Copper-catalyzed formation of carbon-heteroatom bonds using organoboron reagents.Enables the synthesis of aryl ethers, amines, and sulfides.

A more recent and rapidly expanding area of research involves the use of organotrifluoroborates as precursors to carbon-centered radicals. researchgate.net Through single-electron transfer (SET) processes, often initiated by photoredox catalysis, the C-B bond of an organotrifluoroborate can be cleaved to generate a radical species. This strategy has opened up new avenues for bond formation that are complementary to traditional two-electron pathways.

Visible-light photoredox catalysis, in particular, has emerged as a powerful tool for generating radicals from organotrifluoroborates under exceptionally mild conditions. In a typical photoredox cycle, a photocatalyst absorbs visible light and becomes a potent oxidant (or reductant) in its excited state. This excited-state photocatalyst can then engage the organotrifluoroborate in a single-electron transfer event, leading to the formation of the desired radical. These radicals can then participate in a variety of transformations, including additions to alkenes and radical-radical coupling reactions. researchgate.netnih.gov While alkyltrifluoroborates have been extensively studied in this context, aryltrifluoroborates, including by extension this compound, are also competent radical precursors under oxidative conditions. researchgate.net The combination of organotrifluoroborates with photoredox catalysis marks a new phase in the field of organic radical chemistry.

Sustainable and Green Chemistry Applications

Organotrifluoroborate salts, such as this compound, have garnered significant attention in the field of green chemistry due to their favorable environmental and safety profiles compared to other classes of organometallic reagents. Their adoption in organic synthesis aligns with several core principles of green chemistry, including the use of less hazardous chemical syntheses, designing safer chemicals, and preventing waste.

A primary advantage of organotrifluoroborates is their exceptional stability. They are typically crystalline solids that are stable in the presence of air and moisture, which facilitates their handling and allows for indefinite storage without special precautions. This inherent stability contrasts sharply with many traditional organometallic reagents, such as organolithium or Grignard reagents, which are often pyrophoric or highly reactive with atmospheric moisture. The use of robust reagents like organotrifluoroborates enhances laboratory safety and reduces the potential for chemical accidents.

Furthermore, organotrifluoroborates are considered to be of low toxicity. The by-products generated from their reactions are often non-toxic, water-soluble inorganic compounds, simplifying product purification and minimizing hazardous waste streams. This characteristic is a significant step forward from reactions involving reagents like organostannanes (organotin compounds), which are known for their high toxicity and the difficulty of removing tin-containing by-products from reaction mixtures. Consequently, organotrifluoroborates are increasingly viewed as practical and environmentally benign surrogates for boronic acids and other more hazardous organometallic species in a variety of chemical transformations.

In the context of chemical reactions, particularly the widely used Suzuki-Miyaura cross-coupling, organotrifluoroborates offer distinct advantages that contribute to greener processes. They are known to participate in clean reactions with high yields and selectivity, which maximizes atom economy and reduces the formation of unwanted side products. The mechanism often involves the slow hydrolysis of the trifluoroborate salt to the corresponding boronic acid, the active species in the catalytic cycle. This slow-release mechanism maintains a low concentration of the reactive boronic acid, which can suppress common side reactions like protodeboronation and oxidative homocoupling, thus leading to cleaner reaction profiles and simplifying purification.

The versatility of organotrifluoroborates allows them to be compatible with a wide range of functional groups and reaction conditions, including the use of more environmentally benign solvents like water and alcohols. Additionally, their application in energy-efficient protocols, such as microwave-assisted synthesis, has been demonstrated to reduce reaction times significantly, further enhancing the green credentials of these reagents.

Table 1: Comparison of Organometallic Reagents in the Context of Green Chemistry Principles

FeaturePotassium OrganotrifluoroboratesBoronic AcidsOrganostannanes
Stability High (Air and moisture stable crystalline solids)Moderate (Can be prone to dehydration and protodeboronation)High (Generally air and moisture stable)
Toxicity LowGenerally lowHigh (Toxic reagents and by-products)
By-products Non-toxic, water-soluble inorganic saltsBoric acid and derivativesToxic organotin compounds
Handling Easy to handle and store indefinitelyRequires careful handling and storageRequires specialized handling due to toxicity
Reaction Profile Clean reactions, reduced side products due to slow releaseProne to side reactions like homocouplingGenerally clean reactions but with toxic waste
Solvent Compatibility Good, including aqueous and protic solventsVariable, often requires organic solventsTypically requires organic solvents

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7BF3K B066932 Potassium (1-naphthalene)trifluoroborate CAS No. 166328-07-0

Properties

IUPAC Name

potassium;trifluoro(naphthalen-1-yl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BF3.K/c12-11(13,14)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBEPDIKXYGSGJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=CC2=CC=CC=C12)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60635458
Record name Potassium trifluoro(naphthalen-1-yl)borate(1-)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166328-07-0
Record name Potassium trifluoro(naphthalen-1-yl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name potassium (1-naphthalene)trifluoroborate
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Advanced Synthetic Methodologies for Potassium 1 Naphthalene Trifluoroborate

Convergent and Divergent Synthetic Routes

The preparation of potassium organotrifluoroborates is often straightforward, utilizing classical methods of organoboron synthesis followed by conversion with a fluorinating agent. acs.org These salts are valued for their stability to air and moisture, a significant advantage over many other organoboron derivatives. acs.orgnih.govresearchgate.net

A primary and highly efficient method for preparing potassium (1-naphthalene)trifluoroborate involves the direct fluorination of 1-naphthaleneboronic acid. orgsyn.org This approach is favored due to the commercial availability of the starting boronic acid and the simplicity of the conversion.

The most common and cost-effective method for converting boronic acids to their corresponding trifluoroborate salts is the reaction with potassium hydrogen fluoride (B91410) (KHF₂). acs.orgnih.gov The reaction between 1-naphthaleneboronic acid and KHF₂ in a suitable solvent system, such as methanol and water, results in the formation of a thick white slurry of the desired this compound. orgsyn.org This transformation is a facile process that takes advantage of the ready availability of inexpensive KHF₂. nih.gov

The general reaction is as follows: C₁₀H₇B(OH)₂ + 2 KHF₂ → K[C₁₀H₇BF₃] + KF + 2 H₂O

The optimization of this synthesis focuses on maximizing the yield and purity of the final product. A well-documented procedure involves dissolving 1-naphthaleneboronic acid in methanol, cooling the solution, and then adding an aqueous solution of KHF₂. orgsyn.org The use of a slight excess of KHF₂ ensures the complete conversion of the boronic acid.

Key parameters for an optimized reaction are detailed in the table below, based on a literature procedure. orgsyn.org

ParameterValueDetails
Starting Material 1-Naphthaleneboronic Acid1.0 equivalent
Reagent Potassium Hydrogen Fluoride (KHF₂)3.0 equivalents
Solvent System Methanol / Water-
Temperature 5 °CReaction initiated at low temperature.
Reaction Time 10 minutes (addition)The KHF₂ solution is added in portions.
Workup Filtration and washingThe resulting slurry is filtered and washed.
Yield 78-81%High yields of the desired product are obtained. orgsyn.org

This robust procedure provides a reliable and scalable method for the production of this compound. orgsyn.org

An alternative and divergent synthetic strategy begins with halogenated naphthalenes, such as 1-bromonaphthalene or 1-chloronaphthalene. This route involves the formation of an organometallic intermediate which is then reacted with a boron electrophile to generate a boronic acid derivative in situ, followed by treatment with KHF₂. acs.org

A classic method for forming a carbon-boron bond is through the use of a Grignard reagent. acs.org In this approach, a halogenated naphthalene (B1677914) (e.g., 1-bromonaphthalene) is first reacted with magnesium metal in an ethereal solvent to form the corresponding naphthylmagnesium halide.

This Grignard reagent is then treated with a boron electrophile, such as triethyl borate (B1201080) or trimethyl borate, to form a boronate ester. acs.orgnih.gov Subsequent hydrolysis of the ester yields the crude 1-naphthaleneboronic acid. Without purification, this crude boronic acid can be directly treated with an aqueous solution of KHF₂ to afford this compound in high yield. acs.org This one-pot procedure from the organometallic intermediate to the trifluoroborate salt is highly efficient. acs.orgorganic-chemistry.org

Reaction Sequence:

Grignard Formation: C₁₀H₇Br + Mg → C₁₀H₇MgBr

Boronation: C₁₀H₇MgBr + B(OR)₃ → C₁₀H₇B(OR)₂

Hydrolysis & Fluorination: C₁₀H₇B(OR)₂ + H₂O → C₁₀H₇B(OH)₂ → K[C₁₀H₇BF₃] (with KHF₂)

Recent advancements in synthetic methodology have enabled the direct, selective C-H borylation of naphthalene and its derivatives. This approach circumvents the need to start with pre-halogenated substrates. Catalytic systems, often employing iridium or rhodium catalysts, can direct the borylation to specific positions on the naphthalene ring.

For instance, site-selective C–H borylation at remote positions of naphthalene derivatives can be achieved, controlled by factors such as hydrogen bonding between a catalyst and a functional group on the substrate. chemrxiv.org While this method directly produces boronate esters, which can then be converted to trifluoroborate salts, it offers a powerful tool for accessing specifically substituted naphthalene trifluoroborates that might be difficult to prepare via traditional Grignard or lithiation routes. Intramolecular electrophilic C-H borylation represents another pathway to form specific boracycles involving the naphthalene core. rsc.org

Conversion from Pinacolboronic Esters to Trifluoroborate Salts

A widely adopted and effective method for preparing potassium trifluoroborate salts involves the conversion from corresponding pinacolboronic esters. bris.ac.ukresearchgate.net This transformation is typically achieved by treating the boronic ester with an aqueous solution of potassium hydrogen fluoride (KHF₂). orgsyn.orgresearchgate.netacs.org

The general procedure involves dissolving the pinacolboronic ester in a solvent like methanol or acetone, followed by the addition of a saturated aqueous solution of KHF₂. orgsyn.orgbristol.ac.uk A key challenge in this synthesis is the removal of the pinacol byproduct, which can inhibit the crystallization of the desired trifluoroborate salt and potentially lead to a reformation of the boronic ester. bristol.ac.uk To address this, an improved methodology utilizes the azeotropic removal of pinacol with water under reduced pressure. bris.ac.ukresearchgate.netbristol.ac.uk This technique involves repeated dissolution in aqueous methanol and solvent evaporation, which effectively removes the pinacol and affords the potassium trifluoroborate salt in high purity (>95%) and nearly quantitative yields. bris.ac.ukresearchgate.netbristol.ac.uk

This method's versatility allows for the synthesis of a wide array of organotrifluoroborates, including those with vinyl, allenyl, and alkynyl functionalities, which are often prone to decomposition under other conditions. bristol.ac.uk

Table 1: Illustrative Examples of Trifluoroborate Synthesis from Pinacol Esters

Starting Pinacol Boronic Ester Product Yield (%) Reference
1-Naphthaleneboronic acid pinacol ester This compound High orgsyn.orgorganic-chemistry.org
Vinylboronic acid pinacol ester Potassium vinyltrifluoroborate Good bristol.ac.uk
Allenylboronic acid pinacol ester Potassium allenyltrifluoroborate Good bristol.ac.uk
Alkynylboronic acid pinacol ester Potassium alkynyltrifluoroborate Good bristol.ac.uk

Strategies for Late-Stage Functionalization and Diversification

The stability of the trifluoroborate moiety allows it to serve as a robust functional handle for late-stage functionalization in the synthesis of complex molecules. nih.govnih.gov This means the trifluoroborate group can be carried through multiple synthetic steps before being utilized in a key bond-forming reaction, a strategy of significant value. orgsyn.orgnih.gov

One of the most powerful applications of potassium organotrifluoroborates is in the Suzuki-Miyaura cross-coupling reaction. nih.gov These reagents can be coupled with a wide variety of aryl and heteroaryl halides or pseudohalides to form carbon-carbon bonds. organic-chemistry.org This approach is particularly advantageous for introducing naphthalene and other aryl groups into complex molecular architectures at a late stage of the synthesis. The functional group tolerance of this reaction is notably high. organic-chemistry.orgnih.gov For instance, the cross-coupling of potassium alkyltrifluoroborates has been demonstrated with alkenyl bromides using a palladium catalyst. nih.gov

The trifluoroborate group itself is resistant to a broad range of reaction conditions, which adds to its synthetic utility. bristol.ac.uk This stability allows for modifications on other parts of the molecule without affecting the boronate functionality, which can then be used for subsequent diversification.

Preparation of Functionalized Naphthyltrifluoroborates

The synthesis of naphthyltrifluoroborates bearing additional functional groups allows for the fine-tuning of molecular properties and provides handles for further chemical transformations.

Incorporation of Halogen Substituents (e.g., 8-bromo)

The synthesis of halogenated naphthyltrifluoroborates, such as those containing an 8-bromo substituent, can be achieved through several routes. A common strategy involves starting with a pre-functionalized naphthalene core. For example, 1-bromo-8-chloronaphthalene can be synthesized from 8-chloronaphthalen-1-amine via a Sandmeyer-type reaction, where the amine is converted to a diazonium salt and subsequently displaced by a bromide. chemicalbook.com

Similarly, 4-bromo-1,8-naphthalic acid anhydride is prepared by the bromination of the di-alkali metal salt of 1,8-naphthalic acid. google.com Once the brominated naphthalene scaffold is obtained, the trifluoroborate group can be installed. This often involves conversion to an organometallic intermediate (e.g., Grignard or organolithium reagent) followed by reaction with a boron electrophile (like triisopropyl borate) and subsequent treatment with KHF₂.

Alternatively, a naphthalene ring can be brominated after the trifluoroborate is already in place, leveraging the directing effects of the existing substituents. The regioselectivity of electrophilic aromatic substitution on the 2,1-borazaronaphthalene core, a naphthalene analogue, has been shown to be highly predictable, allowing for selective bromination. acs.org

Table 2: Synthesis of Brominated Naphthalene Precursors

Starting Material Reagents Product Yield (%) Reference

Note: This table shows the synthesis of precursors which could then be converted to the corresponding trifluoroborates.

Synthesis of Acyltrifluoroborate Analogs with Naphthalene Moieties

Acyltrifluoroborates are a unique class of organoboron compounds with ketone-like reactivity. nih.gov The synthesis of acyltrifluoroborate analogs featuring naphthalene moieties can be envisioned through established methods for acyltrifluoroborate preparation. One such method involves the synthesis from benzotriazole (Bt)-based N,O-acetals. nih.gov

To prepare a naphthalene-containing acyltrifluoroborate, one would start with a naphthaldehyde. The naphthaldehyde can be converted into an N,O-acetal using benzotriazole. This intermediate can then undergo a reaction sequence involving treatment with a boron reagent and subsequent conversion to the potassium acyltrifluoroborate salt with KHF₂. While specific examples for naphthalene-based acyltrifluoroborates are not prevalent, the general synthetic routes are adaptable to a wide range of aromatic aldehydes, including those derived from naphthalene. nih.gov

Green Chemistry Principles in Synthetic Strategies

The synthesis of potassium organotrifluoroborates aligns with several principles of green chemistry. The reagents themselves are generally solids that are stable in air and moisture, reducing the need for inert atmosphere techniques and specialized handling, which simplifies procedures and enhances safety. orgsyn.orgresearchgate.net

A key advantage of using these reagents in Suzuki-Miyaura cross-coupling reactions is the nature of the byproducts. The boron-containing byproducts are typically benign, water-soluble inorganic salts that can be easily removed through an aqueous workup, minimizing organic waste streams. nih.gov

Furthermore, the synthesis of trifluoroborates from boronic acids or their esters often uses potassium hydrogen fluoride (KHF₂), an inexpensive and readily available reagent. researchgate.net While KHF₂ requires careful handling, modern synthetic protocols are being developed to use safer and more environmentally friendly reagents. For example, recent developments in "click chemistry" have focused on using potassium fluoride (KF) as a less hazardous fluorine source for the synthesis of sulfonyl fluorides, a trend that may influence future syntheses of other organofluorine compounds. eurekalert.org The high efficiency and yield of many reactions involving trifluoroborates also contribute to a higher atom economy, a core principle of green chemistry.

Mechanistic Investigations of Reactivity and Transformation Pathways

Hydrolysis and Boronic Acid Release Mechanisms

The conversion of potassium (1-naphthalene)trifluoroborate to its corresponding boronic acid is a prerequisite for its participation in many catalytic reactions, most notably the Suzuki-Miyaura coupling. nih.gov This hydrolysis process is not a simple dissolution but a complex equilibrium-driven process influenced by multiple factors. nih.govacs.org The slow and controlled release of the boronic acid is often advantageous as it can minimize side reactions like protodeboronation and oxidative homocoupling that can occur with high concentrations of boronic acid. nih.govacs.orgu-tokyo.ac.jp

The rate and mechanism of hydrolysis of aryltrifluoroborates, including the naphthyl derivative, are highly dependent on the reaction medium. ed.ac.ukchemrxiv.org Studies conducted in solvent systems typical for Suzuki-Miyaura couplings, such as a mixture of tetrahydrofuran (B95107) (THF) and water, reveal complex solvolytic profiles. nih.govacs.org The pH of the medium plays a critical role; however, its effect is not straightforward and is intertwined with the nature of the base used. acs.orgchemrxiv.org

Inorganic bases, such as cesium carbonate (Cs₂CO₃), can induce a phase-splitting of the THF/water mixture. nih.govacs.org This results in a bulk organic medium with a lower pH than the minor aqueous phase where the base is concentrated. nih.govacs.org This phase separation can significantly impact the hydrolysis rate, and factors like the shape of the reaction vessel and the stirring rate can influence the contact between the phases, leading to variability in reaction outcomes. acs.orgchemrxiv.org The material of the reaction vessel also plays a role, as glass can act as a fluorophile, sequestering fluoride (B91410) ions and driving the hydrolysis equilibrium forward. u-tokyo.ac.jp

The hydrolysis of this compound, like other simple aryltrifluoroborates, is found to be catalyzed by acid. ed.ac.uk This leads to a phenomenon known as the acid-base paradox in the context of base-mediated cross-coupling reactions. nih.govacs.orged.ac.uk

The electronic nature of the organic group attached to the trifluoroborate moiety has a profound impact on the rate of hydrolysis. nih.govacs.org A Hammett analysis of the solvolysis of various aryltrifluoroborates has demonstrated a clear trend: electron-donating groups on the aromatic ring enhance the rate of hydrolysis, while electron-withdrawing groups retard it. nih.govacs.orgresearchgate.net This effect is rationalized by the delocalization of electron density from the aryl π-system into the antibonding (σ*) orbital of the boron-fluorine bond, which weakens it and facilitates the dissociation of a fluoride ion. researchgate.net

The naphthyl group, being a simple aryl substituent, places this compound in the class of compounds that undergo slow, acid-catalyzed hydrolysis. acs.orged.ac.uk In contrast, aryltrifluoroborates bearing strong electron-donating groups, such as an anisyl group, undergo rapid "direct" hydrolysis. nih.govacs.org Conversely, those with strong electron-withdrawing groups, like a nitrophenyl group, hydrolyze extremely slowly. nih.govacs.org

This predictable influence of substituents allows for the fine-tuning of the boronic acid release rate, which is critical for optimizing cross-coupling reactions and for applications in other fields like PET imaging, where the stability of the trifluoroborate is paramount. nih.govacs.org

Table 1: Classification of Organotrifluoroborates Based on Hydrolysis Rates

Hydrolysis Rate ClassHydrolytic Half-Life (t₀.₅)Dominant Hydrolysis PathwayExample Substituents (R in R-BF₃K)
Class I (Fast)≤ 1 hourDirect DissociationIsopropyl, β-Styryl, Anisyl
Class II (Slow)1–24 hoursAcid-CatalyzedSimple Aryl (e.g., Phenyl, Naphthyl ), Benzyl (B1604629), Furyl
Class III (Very Slow)> 24 hoursDirect Transmetalation may competeAlkynyl, Electron-Poor Aryl (e.g., Nitrophenyl)

Transmetalation Processes in Catalytic Cycles

Following the generation of the boronic acid (or in some cases, proceeding directly from the trifluoroborate), the organoboron species enters the catalytic cycle of the cross-coupling reaction. The key step is transmetalation, where the organic moiety is transferred from the boron atom to the palladium center. nih.gov

In a typical Suzuki-Miyaura cycle, an active palladium(0) catalyst undergoes oxidative addition with an organohalide (e.g., an aryl bromide) to form an arylpalladium(II) halide complex. nih.govorganic-chemistry.org This complex then undergoes transmetalation with the organoboron reagent. acs.org For this to occur, the boronic acid generated from the hydrolysis of this compound reacts with the arylpalladium(II) halide.

The exact mechanism of transmetalation has been a subject of extensive study. Two primary pathways are often considered: the "boronic acid pathway," where the arylpalladium(II) hydroxide (B78521) complex reacts with the neutral boronic acid, and the "boronate pathway," involving the reaction of the arylpalladium(II) halide with an anionic boronate species (formed by the reaction of the boronic acid with a base). acs.orgnih.gov Studies suggest that for many systems, the pathway involving an arylpalladium hydroxide complex reacting with the boronic acid is kinetically favored. acs.org The final step of the cycle is reductive elimination from the resulting diorganopalladium(II) complex, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst. nih.gov

A base is a crucial component in Suzuki-Miyaura reactions, and it plays multiple roles. As discussed, it drives the hydrolysis of the trifluoroborate by sequestering HF. u-tokyo.ac.jp In the transmetalation step, the base is generally believed to activate the boron-containing species. nih.gov

The interaction of a base, such as a hydroxide or carbonate, with the boronic acid forms a more nucleophilic tetracoordinate "ate" complex, often referred to as a trihydroxyborate. acs.org This activation is thought to facilitate the transfer of the organic group from the boron to the palladium center. The base can also react with the arylpalladium(II) halide complex to form an arylpalladium(II) hydroxide, which is a key intermediate in one of the major proposed transmetalation pathways. acs.org In this pathway, the enhanced nucleophilicity of the boronate is paired with a more labile ligand on the palladium center (hydroxide vs. halide), leading to an efficient transfer of the naphthyl group.

Kinetic and Thermodynamic Considerations

The reactivity of this compound is governed by a delicate interplay of kinetic and thermodynamic factors, which dictate the feasibility, rate, and outcome of its chemical transformations. While specific thermodynamic data such as enthalpy of formation for this compound are not extensively documented in readily available literature, kinetic and thermodynamic principles can be understood through the analysis of its participation in well-known reactions, most notably the Suzuki-Miyaura cross-coupling.

In the context of cross-coupling reactions, potassium organotrifluoroborates, including the naphthyl variant, are valued for their stability and ease of handling. organic-chemistry.orgorganic-chemistry.org They are nonhygroscopic, air-stable crystalline solids, which suggests a favorable thermodynamic profile compared to more sensitive organometallic reagents. organic-chemistry.org The transformation of these stable precursors into reactive intermediates is a key step where kinetic and thermodynamic considerations are paramount. For instance, the Suzuki-Miyaura reaction requires activation of the trifluoroborate salt, often with a base, to generate a more nucleophilic organoboron species for the transmetalation step. The choice of base, solvent, and temperature can significantly influence the reaction kinetics. organic-chemistry.orgorganic-chemistry.org

The concept of kinetic versus thermodynamic control is well-illustrated in the chemistry of naphthalene (B1677914) itself, such as in its sulfonation. Reaction at lower temperatures favors the formation of naphthalene-1-sulfonic acid (the kinetic product), as the transition state leading to this isomer is lower in energy. stackexchange.com Conversely, higher temperatures allow the reaction to equilibrate and form the more stable naphthalene-2-sulfonic acid (the thermodynamic product), which minimizes steric interactions. stackexchange.com While this is an analogy, it highlights the competing pathways that can be influenced by reaction conditions. In the case of this compound, the 1-naphthyl substitution is predetermined, but the subsequent reaction pathways can still be subject to such control.

The table below summarizes typical conditions for Suzuki-Miyaura cross-coupling reactions involving potassium aryltrifluoroborates, which provides insight into the kinetic parameters of these transformations.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Potassium Aryltrifluoroborates
Catalyst SystemBaseSolventTemperature (°C)Key ObservationReference
Pd(OAc)₂ / RuPhosK₂CO₃Toluene/Water85Efficient coupling with a variety of aryl and heteroaryl electrophiles. organic-chemistry.org
PdCl₂(dppf)·CH₂Cl₂t-BuNH₂i-PrOH/WaterRT - 80Effective for coupling alkenyltrifluoroborates with aryl halides; stereospecific. organic-chemistry.org
PdCl₂ / PPh₃Cs₂CO₃THF/WaterRefluxOptimized for coupling vinyltrifluoroborate with aryl electrophiles. nih.gov

Radical Generation and Pathways

Beyond its role in traditional cross-coupling, this compound is a competent precursor for the generation of carbon-centered radicals. nih.govresearchgate.net This reactivity has opened new avenues for bond formation, particularly through photoredox catalysis. nih.govacs.org The generation of a 1-naphthyl radical from the trifluoroborate salt allows for participation in reactions distinct from the two-electron pathways of polar reactions. These radical pathways are initiated by either oxidative or reductive single-electron transfer (SET) processes.

The stability of the potassium trifluoroborate salt makes it an excellent, storable source of radicals that can be released under specific, controlled conditions, often initiated by light or an electrochemical potential. nih.govnih.gov Once generated, these highly reactive carbon-centered radical intermediates can engage in a variety of transformations, including additions to alkenes or radical-radical coupling events. nih.govacs.org

Oxidative Generation of Carbon-Centered Radicals

The 1-naphthyl radical can be generated from this compound through an oxidative process. This transformation typically involves a single electron transfer from the trifluoroborate anion to a suitable oxidant. Photoredox catalysis is a particularly powerful method for achieving this oxidation under mild conditions. nih.govacs.org

In a typical photoredox cycle, a photocatalyst (PC) absorbs visible light to reach an excited state (PC*). This excited state is a more potent oxidant than the ground state catalyst and can oxidize the aryltrifluoroborate, which has a sufficiently low oxidation potential. acs.org This single electron transfer generates the aryl radical and the reduced form of the photocatalyst.

Reaction Pathway:

Excitation: PC + hν → PC*

Oxidation (SET): ArBF₃K + PC* → [ArBF₃]• + K⁺ + PC⁻

Fragmentation: [ArBF₃]• → Ar• + BF₃

Recent studies have also explored electrochemical methods for the oxidative generation of aryl radicals from potassium aryltrifluoroborate salts. nih.gov This approach avoids the use of stoichiometric chemical oxidants or photocatalysts, offering a more sustainable alternative. However, challenges such as the high oxidation potentials of some aromatic organoboron compounds and electrode passivation must be overcome. nih.gov

The generated carbon-centered radicals are highly reactive and short-lived species that can be trapped by various radical acceptors to form new C-C or C-heteroatom bonds. nih.gov

Single Electron Transfer (SET) Mechanisms

Single Electron Transfer (SET) is the fundamental mechanism underpinning the generation of the 1-naphthyl radical from its trifluoroborate precursor in many modern synthetic methods. nih.govacs.org This process involves the movement of a single electron from the electron-rich trifluoroborate salt to an acceptor, which is typically a photo-excited catalyst or an electrode. acs.orgnih.gov

In photoredox catalysis, the feasibility of the SET process is determined by the redox potentials of the photocatalyst and the organotrifluoroborate. For an oxidative quenching cycle, the excited state reduction potential of the photocatalyst must be sufficiently positive to oxidize the trifluoroborate. acs.org

The general mechanism proceeds as follows:

A photocatalyst, upon absorbing light, is promoted to an excited state with enhanced oxidizing power.

This excited catalyst then engages in a single electron transfer with the this compound. acs.org

This SET event generates a transient radical intermediate, [1-naphthalene-BF₃]•, which subsequently undergoes rapid fragmentation to release the 1-naphthyl radical (C₁₀H₇•) and boron trifluoride (BF₃). nih.gov

This pathway has been successfully employed in dual catalytic systems, for instance, combining photoredox catalysis with nickel catalysis, to achieve cross-coupling reactions via a radical-based mechanism rather than a traditional Suzuki-Miyaura cycle. nih.gov The SET-generated radical can be captured by a Ni(0) or Ni(I) complex, leading to the desired coupled product after subsequent reductive elimination.

The table below outlines photocatalysts commonly used for the SET oxidation of organotrifluoroborates.

Table 2: Photocatalysts for SET-based Radical Generation from Organotrifluoroborates
PhotocatalystExcitation Wavelength (nm)Excited State Potential (V vs. SCE)Typical ApplicationReference
Eosin Y~520 (Visible Green)Ered = +0.78Coupling of alkyltrifluoroborates with alkenyl sulfones. acs.org
Mes-Acr⁺ (Fukuzumi catalyst)~455 (Visible Blue)Ered = +2.06Conversion of alkyltrifluoroborates to nitriles. acs.org
Ir(ppy)₃~375 (UV-A) / ~460 (Visible Blue)E*red = +0.94General photoredox transformations. acs.org

Catalytic Applications in Carbon Carbon and Carbon Heteroatom Bond Formation

Photoredox Catalysis and Radical-Radical Coupling

Potassium (1-naphthalene)trifluoroborate and related organotrifluoroborates have become versatile reagents in the field of photoredox catalysis. nih.govdntb.gov.uaresearchgate.netnorthwestern.edu This approach utilizes visible light to initiate single-electron transfer (SET) processes, enabling the formation of highly reactive radical intermediates under mild conditions. princeton.edu The combination of photoredox catalysis with the unique properties of organotrifluoroborates has opened new pathways for constructing complex molecules. princeton.edu

A key application of potassium organotrifluoroborates in photoredox catalysis is their role as radical precursors. northwestern.edunih.gov Under oxidative conditions facilitated by an excited photocatalyst, these stable, solid salts can undergo a single-electron transfer to generate carbon-centered radicals. nih.govresearchgate.net This transformation involves the oxidation of the trifluoroborate salt, which leads to deboronation and the release of the corresponding organic radical. researchgate.net This strategy for generating radicals has been successfully applied in various synthetic methodologies, including radical substitution and conjugate addition reactions. nih.govdntb.gov.uaresearchgate.net The ability to generate radicals from readily available and bench-stable trifluoroborate salts under mild, light-mediated conditions represents a significant advancement in synthetic chemistry. nih.gov

A notable development in this area is the radical-radical coupling of potassium trifluoroborates with acyl azoliums. nih.govnih.gov Acyl azoliums, which can be derived from carboxylic acids, can act as persistent radical precursors. nih.govresearchgate.net In a process catalyzed by an organic photocatalyst, benzylic potassium trifluoroborates are oxidized to generate a transient benzyl (B1604629) radical. nih.gov Concurrently, the photocatalyst radical anion reduces an acyl azolium salt to form a persistent azolium-derived ketyl radical. nih.gov The subsequent coupling of these two radical species forms a new carbon-carbon bond, leading to isolable tertiary alcohol products. nih.gov These intermediates can then be easily converted to a variety of substituted ketones upon treatment with a mild base. nih.govnih.gov This metal-free, photomediated method provides a redox-neutral pathway for synthesizing complex ketone structures from stable salt precursors. nih.govdntb.gov.uaresearchgate.net

The proposed mechanism involves the photocatalyst (e.g., 4CzIPN) being excited by visible light. The excited photocatalyst then oxidizes the potassium trifluoroborate to generate the carbon radical. The resulting photocatalyst radical anion performs a single electron reduction of the acyl azolium to create the persistent ketyl radical, setting the stage for the radical-radical coupling event. nih.gov

Table 1: Overview of Photoredox-Catalyzed Radical-Radical Coupling

Reactant 1Reactant 2CatalystProduct TypeKey Features
Potassium Benzylic TrifluoroborateAcyl Azolium TriflatesOrganic Photocatalyst (e.g., 4CzIPN)Tertiary Alcohols / KetonesMetal-free, Redox-neutral, Mild conditions

The utility of radicals generated from potassium trifluoroborates is significantly expanded through dual catalytic systems that merge photoredox catalysis with transition metal catalysis. princeton.eduprinceton.edu This "metallaphotoredox" approach combines the ability of photocatalysis to generate radicals under mild conditions with the power of transition metals, such as nickel, to forge challenging chemical bonds. princeton.edusemanticscholar.org

In a typical photoredox/nickel dual catalytic cycle, the photocatalyst absorbs visible light and oxidizes the organotrifluoroborate to generate an alkyl or aryl radical. nih.gov This radical is then captured by a low-valent nickel complex. The resulting organonickel intermediate can then undergo reductive elimination with another coupling partner (e.g., an aryl halide) to form the desired carbon-carbon or carbon-heteroatom bond and regenerate the active nickel catalyst. semanticscholar.org This dual catalytic strategy has proven effective for a wide range of cross-coupling reactions, enabling the formation of C(sp³)–C(sp²) bonds under conditions that are often incompatible with traditional cross-coupling methods. nih.gov The synergy between the two catalytic cycles allows for the activation of substrates and the formation of bonds that are not readily achievable by either catalyst system alone. princeton.edu

Other Transition Metal-Catalyzed Transformations

Beyond photoredox catalysis, this compound and its analogs participate in a variety of other transformations catalyzed by transition metals. These reactions leverage the stability and reactivity of organotrifluoroborates as nucleophilic partners in cross-coupling processes.

Rhodium catalysts are effective in promoting the addition of organotrifluoroborates to electron-deficient olefins. bristol.ac.uk The rhodium-catalyzed 1,4-addition (conjugate addition) of aryl- and alkenyltrifluoroborates to α,β-unsaturated compounds like ketones and esters is a well-established method for carbon-carbon bond formation. bristol.ac.ukresearchgate.net More challenging, however, has been the use of alkyl boron derivatives, which are prone to side reactions like β-hydride elimination. bristol.ac.uk

Recent advancements have demonstrated successful rhodium-catalyzed 1,2-additions of chiral secondary and tertiary alkyl potassium trifluoroborates to aldehydes, proceeding with complete retention of stereochemistry. bristol.ac.uk While the focus of that work was 1,2-addition, it builds upon the foundational rhodium-catalyzed 1,4-addition chemistry pioneered over a decade ago. bristol.ac.uk Another study has shown that rhodium catalysis can achieve the 1,4-addition of potassium trifluoro(organo)borates to Baylis–Hillman adducts, which proceeds through a 1,4-addition/β-hydroxy elimination mechanism under aerobic conditions. researchgate.net

Table 2: Rhodium-Catalyzed Addition Reactions

Reaction TypeSubstratesCatalyst SystemKey Outcome
1,4-AdditionPotassium Organotrifluoroborates, α,β-Unsaturated CompoundsRhodium complex (e.g., [{RhCl(cod)}₂])C-C bond formation via conjugate addition
1,2-AdditionChiral Alkyl Potassium Trifluoroborates, AldehydesRhodium complexFormation of secondary alcohols with complete stereoretention
1,4-Addition / EliminationPotassium Organotrifluoroborates, Baylis-Hillman AdductsRhodium complexSynthesis of stereodefined trisubstituted alkenes

Copper catalysis has enabled novel transformations involving organoboron compounds, including the synthesis of potassium acyltrifluoroborates (KATs) through carbonylative borylation. nih.gov A developed method utilizes a copper catalyst for the carbonylative borylation of unactivated primary, secondary, and tertiary alkyl halides. nih.gov

In this process, an alkyl halide is subjected to carbon monoxide and a boron source (B₂pin₂) in the presence of a copper catalyst. The reaction is believed to proceed through a radical atom transfer carbonylation (ATC) mechanism to form an acyl halide intermediate. This intermediate is then borylated by a copper-boryl species. The resulting tetracoordinated acylboron intermediate is treated in situ with aqueous potassium hydrogen fluoride (B91410) (KHF₂) to yield the stable aliphatic potassium acyltrifluoroborate. nih.gov This one-step synthesis is notable for its high efficiency and tolerance of a wide variety of functional groups under mild conditions. nih.gov

Nickel-Catalyzed Reactions (e.g., Aminoboration)

The use of cost-effective and earth-abundant nickel catalysts has garnered significant attention for facilitating cross-coupling reactions. Potassium aryltrifluoroborates, including the 1-naphthalene derivative, have proven to be robust nucleophilic partners in various nickel-catalyzed transformations for forming carbon-carbon and carbon-heteroatom bonds. nih.govdntb.gov.ua

Nickel catalysis is particularly effective for C(sp²)–C(sp³) bond formation via Suzuki-Miyaura coupling. A method has been developed for the cross-coupling of unactivated alkyl halides with potassium aryl- and heteroaryltrifluoroborates using a nickel catalyst. nih.gov This approach is advantageous as it often requires only a stoichiometric amount of the organoboron reagent, unlike protocols with boronic acids that may need a significant excess. nih.gov For the coupling of alkyl bromides and iodides, a combination of NiBr₂·glyme and 4,7-diphenyl-1,10-phenanthroline (B7770734) (bathophenanthroline) is effective. For the more challenging coupling of alkyl chlorides, L-prolinol was identified as a required ligand. nih.gov

Beyond C-C bond formation, nickel catalysis enables C-O activation, allowing for the cross-coupling of phenol (B47542) derivatives with potassium (hetero)aryltrifluoroborates. nih.gov A general method has been established using Ni(COD)₂ as the catalyst, which is crucial for the reaction's success where other nickel sources fail. nih.gov This transformation is tolerant of a wide array of functionalized aryltrifluoroborates and various electrophilic partners, yielding heterobiaryls in high yields. nih.gov

While nickel-catalyzed C-N bond formation (amination) is a well-established field, its application using potassium organotrifluoroborates as the arylating agent is less common. rsc.orgnih.gov Typically, Ni-catalyzed amination reactions involve the coupling of an amine with an aryl halide or sulfamate. nih.govorgsyn.org The term "aminoboration" generally refers to the addition of B-N bonds across unsaturated systems, a different class of reaction from the cross-couplings discussed here. The development of direct nickel-catalyzed amination with potassium aryltrifluoroborates remains an area for further exploration.

Table 1: Examples of Nickel-Catalyzed Reactions with Potassium Aryltrifluoroborates


Compound Reference Table

Compound Name
This compound
Potassium (4-methoxyphenyl)trifluoroborate
2-(Bromomethyl)tetrahydro-2H-pyran
NiBr₂·glyme
4,7-diphenyl-1,10-phenanthroline (bathophenanthroline)
Potassium (2-methylphenyl)trifluoroborate
Potassium (2-benzofuranyl)trifluoroborate
1-Bromo-3-phenylpropane
Potassium (4-pyridinyl)trifluoroborate
Ethyl 6-bromohexanoate
Potassium (o-tolyl)trifluoroborate
1-Chlorooctane
Ni(COD)₂
L-Prolinol
Potassium furan-3-yltrifluoroborate
2-Naphthyl methanesulfonate
PCy₃ (Tricyclohexylphosphine)
Potassium thiophen-2-yltrifluoroborate
2-Naphthyl pivalate
Ethyl 6-bromohexanoate
2-(2-Bromoethyl)-1,3-dioxolane
4-Bromobutyronitrile
Potassium (4-(methoxycarbonyl)phenyl)trifluoroborate
Potassium (4-cyanophenyl)trifluoroborate
1-Bromo-4-(bromomethyl)benzene
5-bromo-3-pyridyltrifluoroborate

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations on Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For potassium (1-naphthalene)trifluoroborate, DFT calculations are crucial for understanding its stability, reactivity, and the nature of its chemical bonds.

The rate of hydrolysis of potassium organotrifluoroborates (RBF3K) into their corresponding boronic acids (RB(OH)2) is a critical factor in their application, particularly in Suzuki-Miyaura cross-coupling reactions. acs.orgnih.gov DFT calculations have established a direct correlation between the B-F bond lengths of the intermediate difluoroborane (RBF2) species and the rate of hydrolysis. acs.orged.ac.uk

Studies have shown that organotrifluoroborates like the naphthyl derivative require acid catalysis for efficient hydrolysis. acs.orgnih.gov Under the basic conditions typical of Suzuki-Miyaura coupling, this results in a slow release of the boronic acid, which can be advantageous in minimizing side reactions. acs.orgnih.gov The ability of the organic group (R) to donate electron density into the vacant p-orbital on the boron atom influences the B-F bond length and, consequently, the stability of the borane form, which in turn affects the hydrolysis rate. ed.ac.uk By calculating the B-F bond length in the RBF2 intermediate, it is possible to make an a priori prediction of whether a specific organotrifluoroborate will undergo fast or slow hydrolysis. acs.orgnih.gov

A quantitative analysis based on DFT calculations (at the 6-31+G(d) B3LYP level with a THF continuum model) normalizes the calculated B-F bond lengths in RBF2 against BF3. The resulting value, Δr(B–F), correlates with the experimentally determined hydrolytic equilibrium constant. ed.ac.uk

Table 1: Correlation of Calculated B-F Bond Length with Hydrolysis Rate Classification

Hydrolysis Rate Classification Typical R Groups Predicted B-F Bond Length (in RBF2)
Fast Release (t₀.₅ ≤ 1 h) Isopropyl, β-styryl, electron-rich aryl Longer B-F bonds
Slow Release (t₀.₅ = 1–24 h) p-F-phenyl, Naphthyl , Furyl Intermediate B-F bonds
Very Slow Release (t₀.₅ ≥ 1d) Alkynyl, Nitrophenyl Shorter B-F bonds

This table is based on findings from studies on various organotrifluoroborates, which established the general trend. acs.orgnih.goved.ac.uk

DFT calculations are instrumental in mapping the energetic landscape of chemical reactions, including the hydrolysis of organotrifluoroborates and their subsequent participation in catalytic cycles. The hydrolysis pathway involves the stepwise substitution of fluoride (B91410) ions with hydroxyl groups, proceeding through intermediate species such as difluoroborane (RBF2) and fluoroboronic acid (RBF(OH)). u-tokyo.ac.jp

Computational studies can determine the relative energies of reactants, transition states, and products. For instance, DFT calculations on the formation of naphthalene (B1677914) from a phenyl radical and 1,3-butadiyne have been used to map the potential energy surface of the reaction. kaust.edu.sa This analysis revealed a low energy barrier for the initial adduct formation and identified the most favorable pathways leading to the product. kaust.edu.sa A similar approach can be applied to the reactions of this compound to understand the thermodynamics and kinetics of its transformations, such as the crucial transmetalation step in a Suzuki-Miyaura coupling reaction.

Molecular Dynamics Simulations (if applicable)

While extensive Molecular Dynamics (MD) simulations specifically focused on this compound are not widely reported in the literature, this technique is highly applicable for studying its behavior in solution or in the solid state. MD simulations model the physical movements of atoms and molecules over time, providing insights into dynamic processes.

For example, MD simulations have been used to study aqueous solutions of potassium fluoride, revealing details about ion hydration and the effect of temperature on the solution's structural and dynamical properties. e3s-conferences.org Other studies have employed Born-Oppenheimer Molecular Dynamics (BOMD) to investigate the interaction and mobility of water molecules on the surface of naphthalene, demonstrating a dynamic rather than static interaction even at low temperatures. nih.gov Such simulations, if applied to this compound, could elucidate solvent interactions, ion-pairing dynamics, and the conformational flexibility of the naphthalene group.

Predicting Reactivity and Selectivity in Complex Systems

Computational studies, particularly DFT, provide a powerful framework for predicting the reactivity and selectivity of compounds in complex chemical environments. As discussed, the analysis of calculated B-F bond lengths allows for a reliable prediction of the hydrolysis rate of this compound. acs.orgnih.gov This predictive capability is vital for designing synthetic strategies, as it helps in selecting reagents that will release the active boronic acid at a rate compatible with the catalytic turnover in a cross-coupling reaction. acs.orgnih.gov

Furthermore, DFT calculations can rationalize observed selectivity. In a study on brominated 2,1-borazaronaphthalenes (isosteres of naphthalene), DFT was used to analyze the Highest Occupied Molecular Orbital (HOMO) to explain the site selectivity of electrophilic aromatic substitution. acs.org This approach could similarly be used to predict the regioselectivity of reactions involving the naphthalene ring of this compound. By comparing the energies of different reaction intermediates and transition states, chemists can predict which reaction pathway is favored, leading to a specific product isomer. acs.org

Applications in Advanced Chemical Research

Medicinal Chemistry and Drug Discovery

The naphthalene (B1677914) scaffold is a well-established pharmacophore present in numerous approved drugs and biologically active compounds. researchgate.netekb.egijpsjournal.comepa.gov The introduction of the 1-naphthyl moiety, facilitated by reagents like Potassium (1-naphthalene)trifluoroborate, is a key strategy in the design of new therapeutic agents. nih.gov

This compound serves as a crucial reagent in the synthesis of a wide array of pharmacologically relevant scaffolds and their analogs. The Suzuki-Miyaura cross-coupling reaction, utilizing this borate (B1201080) salt, provides an efficient method for incorporating the naphthalene moiety into complex molecular architectures. nih.govnih.gov This approach has been successfully employed in the synthesis of naphthalimide-based anticancer agents. For instance, a series of 5-non-amino aromatic substituted naphthalimides were synthesized using a Pd(PPh₃)₄ catalyzed Suzuki reaction. nih.govbohrium.com These compounds were designed as alternatives to the antitumor drug amonafide, which exhibited unpredictable toxicity. Several of the newly synthesized naphthalimide derivatives demonstrated improved activity against HeLa and P388D1 cancer cell lines compared to amonafide. nih.govbohrium.com

The naphthalene framework is also a key component in the design of tubulin polymerization inhibitors, a class of anticancer agents that interfere with microtubule dynamics. nih.govresearchgate.net Novel thiazole-naphthalene derivatives have been designed and synthesized as potent tubulin polymerization inhibitors. One of the most active compounds from this series exhibited significant antiproliferative activity against MCF-7 and A549 cancer cell lines and was a more potent inhibitor of tubulin polymerization than the standard drug colchicine. nih.gov

The versatility of the naphthalene scaffold extends to a broad spectrum of therapeutic areas, with numerous naphthalene-containing drugs on the market, including: researchgate.netekb.egresearchgate.net

Drug NameTherapeutic Class
NaproxenAnti-inflammatory
TerbinafineAntifungal
NafcillinAntibiotic
BedaquilineAntitubercular
NafimidoneAnticonvulsant

The synthesis of such diverse pharmacologically active molecules often relies on synthetic strategies where the naphthalene core is introduced via cross-coupling reactions. nih.gov

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight fragments that bind to a biological target. nih.govresearchgate.net The naphthalene moiety is a valuable fragment in drug design due to its presence in a wide range of biologically active compounds and its ability to be readily modified to optimize binding affinity and pharmacokinetic properties. nih.govlifechemicals.com While direct screening of this compound as a fragment is not extensively documented, its utility lies in the subsequent elaboration of naphthalene-based fragments into more complex, potent drug candidates through synthetic methodologies like the Suzuki-Miyaura reaction. chemrxiv.org

The drug-likeness of a molecule, which is a qualitative assessment of its potential to be an orally active drug, can be influenced by the presence of fragments commonly found in existing drugs. nih.gov The naphthalene scaffold is one such privileged fragment, and its incorporation into novel chemical entities can enhance their drug-like properties. nih.gov

The development of biocompatible reagents is crucial for applications in chemical biology and bioconjugation. Organotrifluoroborate salts, in general, exhibit favorable properties for such applications. They are stable in aqueous environments and can participate in chemical transformations under biocompatible conditions. The byproducts of reactions involving organotrifluoroborates are often benign inorganic salts, which is an advantage in biological systems. nih.gov

While specific applications of this compound in the development of biocompatible reagents are an emerging area of research, the inherent properties of the organotrifluoroborate functional group make it a promising candidate for the design of novel bioconjugation agents and chemical probes for studying biological systems.

Materials Science

In the field of materials science, this compound is a valuable building block for the synthesis of advanced organic materials with tailored electronic and photophysical properties. The incorporation of the naphthalene moiety into conjugated π-systems can significantly influence the material's performance in applications such as organic electronics. researchgate.netnih.govwhiterose.ac.uknih.gov

The functionalization of conjugated π-arenes with naphthalene moieties is a key strategy for tuning the properties of organic semiconductors. The Suzuki-Miyaura polycondensation, which can utilize monomers derived from this compound, is a powerful tool for creating well-defined conjugated polymers. researchgate.netacs.orgrsc.org Naphthalene diimide (NDI)-based conjugated polymers are a prominent class of n-type organic semiconductors used in organic field-effect transistors (OFETs) and organic photovoltaics. researchgate.netrsc.org The introduction of naphthalene flanking groups to other organic semiconductor cores, such as diketopyrrolopyrrole (DPP), has been shown to produce materials with excellent thermal stability and high charge carrier mobility in OFETs. whiterose.ac.uk

The synthesis of fully conjugated ladder polymers containing naphthalene bisimide units is another area where the functionalization of π-conjugated systems is critical. These ladder polymers exhibit enhanced π-electron delocalization, leading to unique properties such as high thermal stability and narrow band gaps. mdpi.com

The design of functional materials with unique reactivities often involves the strategic incorporation of specific molecular motifs. The naphthalene unit, with its extended π-system and well-defined electronic properties, can impart unique characteristics to a material. For example, the synthesis of core-expanded naphthalene diimides through a one-pot reaction sequence allows for the creation of diverse n-type organic materials with high electron mobility. researchgate.net

Furthermore, the reactivity of the naphthalene core itself can be exploited in the design of novel materials. While naphthalene is generally less reactive than benzene (B151609) in electrophilic substitution, its reactivity can be modulated by substituents, allowing for selective functionalization to create complex, multi-dimensional materials. orgsyn.org The development of new synthetic methodologies, such as convergent approaches to functionalized 2,1-borazaronaphthalenes using potassium organotrifluoroborates, opens up avenues for creating novel materials with tailored electronic and steric properties. nih.govresearchgate.net

Supramolecular Chemistry and Crystal Engineering

While organotrifluoroborates, as a class of compounds, have been explored in supramolecular chemistry due to their potential for forming self-assembling systems, specific research detailing the application of This compound in supramolecular chemistry and crystal engineering is not extensively documented in publicly available literature. researchgate.net The unique structural features of the 1-naphthalene group, with its extended π-system, and the trifluoroborate anion could theoretically allow for various non-covalent interactions, such as π-π stacking and hydrogen bonding, which are fundamental to the construction of supramolecular assemblies and the controlled packing of molecules in crystals.

Organotrifluoroborates can participate in the formation of 3D networks through weak intra- and intermolecular interactions, where fluorine atoms often play a significant role. researchgate.net However, detailed studies focusing on the specific role of the 1-naphthalene moiety in directing these interactions to form predictable supramolecular structures or engineered crystals are not readily found. The design and synthesis of organoboron compounds are crucial for bringing out their potential in creating specific reactivity and functions. rsc.org

No specific data tables or detailed research findings on the application of this compound in supramolecular chemistry and crystal engineering were identified in the reviewed literature.

Agrochemical and Polymer Science Applications

Currently, there is a lack of specific data in the scientific literature detailing the direct application of This compound in agrochemical and polymer science.

In the broader context of agrochemical science , organofluorine compounds and naphthalene derivatives have been subjects of interest. Fluorinated compounds are significant in the agrochemical industry, with many pesticides containing at least one fluorine atom to enhance their biological activity. mdpi.com Naphthalene and its derivatives have also been investigated for their roles in various biological activities, including potential use in pesticides. frontiersin.org However, specific studies linking this compound to these applications are not apparent.

In the field of polymer science , naphthalene-based polymers are synthesized for various applications, including as catalytic supports and for the uptake of CO2 and heavy metals. mdpi.comnih.gov The synthesis of these polymers often involves monomers containing the naphthalene moiety. mdpi.comgoogle.comresearchgate.net While organotrifluoroborates are versatile reagents in organic synthesis, their specific use in the polymerization of naphthalene-containing polymers is not a widely reported application for this compound. researchgate.netchem-station.com

No specific data tables or detailed research findings on the application of this compound in agrochemical and polymer science were identified in the reviewed literature.

Q & A

Q. How is Potassium (1-Naphthalene)trifluoroborate synthesized, and what analytical methods confirm its purity?

this compound is synthesized via reaction of naphthalene-1-ylboronic acid with potassium fluoride and 2,3-dihydroxysuccinic acid. The procedure involves refluxing in aqueous ethanol, followed by crystallization. Characterization includes multinuclear NMR spectroscopy:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.39 (d, J = 8.8 Hz), 7.34–7.23 (m).
  • ¹¹B NMR : δ 3.51 (d, J = 56.0 Hz), confirming trifluoroborate formation.
  • ¹⁹F NMR : δ -135.27 (d, J = 65.0 Hz), verifying BF₃⁻ structure .
Synthesis Parameters Values
Starting materialNaphthalene-1-ylboronic acid (2.33 mmol)
ReagentsKF (9.30 mmol), 2,3-dihydroxysuccinic acid (4.77 mmol)
Yield97%
Melting point117.9°C

Q. What are optimal reaction conditions for Suzuki-Miyaura coupling using this reagent?

Aqueous tetrahydrofuran (THF/H₂O, 10:1) with mild bases (e.g., K₂CO₃) at 55°C provides >95% coupling yields. Avoid biphasic solvents like toluene/water, which result in incomplete turnover (55% protodeboronation byproducts) .

Solvent System Yield of Biaryl Product Side Products
Toluene/H₂O (3:1)32%55% protodeboronation
THF/H₂O (10:1)>95%<2%

Q. Which spectroscopic techniques are critical for structural validation?

Multinuclear NMR (¹H, ¹¹B, ¹⁹F) is essential. The ¹¹B NMR signal at δ 3.51 (quadrupolar split) and ¹⁹F NMR splitting (J = 65 Hz) confirm BF₃⁻ coordination. XRD can resolve steric effects in crystalline derivatives .

Advanced Research Questions

Q. How do endogenous boronic acid and fluoride influence the coupling mechanism?

Hydrolysis of the trifluoroborate generates trace aryl boronic acid (in situ), which participates in transmetalation. Fluoride ions stabilize palladium intermediates and suppress protodeboronation. Base titration (monitored by ¹⁹F NMR) reveals equilibrium between trifluoroborate (RBF₃⁻) and boronate ([RB(OH)₃⁻]), critical for catalytic turnover .

Key Role Effect
Endogenous boronic acidAccelerates transmetalation
Fluoride ionsStabilize Pd–OH intermediates
Base (K₂CO₃)Hydrolyzes RBF₃⁻ to reactive boronate

Q. How to resolve contradictory yields in solvent-dependent reactions?

In toluene/water, poor miscibility limits boronate formation, favoring protodeboronation. In THF/water, homogeneous conditions enhance boronate availability. Kinetic studies (¹⁹F NMR) show faster boronate generation in THF, enabling efficient coupling .

Q. Can sterically demanding substrates affect coupling efficiency?

Yes. With bulky this compound, yields drop to 61% due to slower transmetalation. Smaller substrates (e.g., 2-thienyltrifluoroborate) achieve 46–70% yields under identical conditions. Steric maps (DFT) predict reactivity trends .

Substrate Yield
This compound61%
Potassium 2-thienyltrifluoroborate46%
Non-sterically hindered derivatives70–95%

Q. What advanced applications exist beyond Suzuki-Miyaura coupling?

The reagent participates in ipso-hydroxylation (Scheme 4, ) using ascorbate-driven redox cycling, yielding naphthols. It also serves in photoredox C–H functionalization, leveraging the naphthyl group’s electron-rich π-system .

Q. How does the naphthyl group’s electronic nature influence reactivity?

The electron-deficient naphthyl group (vs. phenyl) slows transmetalation but enhances stability against oxidation. Hammett studies (σ⁺ = +0.61) correlate with 15% lower yields compared to electron-neutral aryltrifluoroborates .

Methodological Challenges

Q. How to mitigate boronate hydrolysis during long-term storage?

Store under inert gas (Ar/N₂) at 2–8°C. Lyophilization reduces water content, preserving RBF₃⁻ integrity. Avoid prolonged exposure to bases or protic solvents .

Q. What strategies improve reproducibility in cross-coupling?

  • Use freshly distilled THF to avoid peroxide inhibitors.
  • Pre-activate Pd catalysts with fluoride (e.g., KF) to accelerate oxidative addition.
  • Monitor reaction progress via ¹⁹F NMR to detect boronate equilibria .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Potassium (1-naphthalene)trifluoroborate
Reactant of Route 2
Potassium (1-naphthalene)trifluoroborate

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